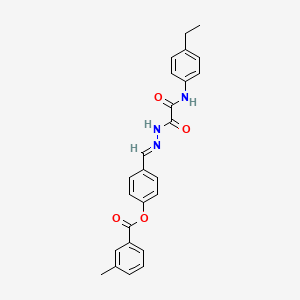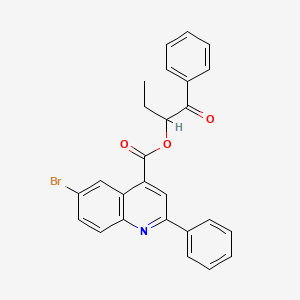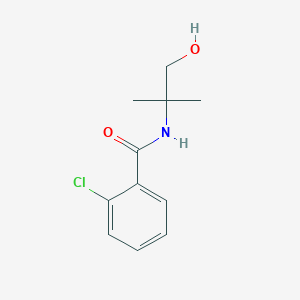
Octyl 2-(4-methylphenyl)quinoline-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 2-(4-méthylphényl)quinoléine-4-carboxylate d'octyle est un composé chimique de formule moléculaire C25H29NO2 et d'une masse molaire de 375,515 g/mol . Ce composé appartient à la famille de la quinoléine, connue pour ses diverses propriétés biologiques et chimiques. Les dérivés de la quinoléine sont souvent utilisés dans les produits pharmaceutiques, les produits agrochimiques et les colorants en raison de leurs caractéristiques structurelles uniques.
Méthodes De Préparation
La synthèse du 2-(4-méthylphényl)quinoléine-4-carboxylate d'octyle implique généralement l'estérification de dérivés de l'acide quinoléine-4-carboxylique. Les conditions de réaction incluent souvent l'utilisation d'un alcool (dans ce cas, l'octanol) et d'un catalyseur acide pour faciliter le processus d'estérification . Les méthodes de production industrielle peuvent impliquer des réacteurs à flux continu pour optimiser le rendement et la pureté tout en minimisant le temps de réaction et les déchets.
Analyse Des Réactions Chimiques
Le 2-(4-méthylphényl)quinoléine-4-carboxylate d'octyle peut subir diverses réactions chimiques, notamment :
Oxydation : Cette réaction peut introduire des groupes fonctionnels contenant de l'oxygène dans la molécule.
Réduction : Cette réaction peut éliminer les groupes fonctionnels contenant de l'oxygène ou ajouter des atomes d'hydrogène.
Substitution : Cette réaction peut remplacer un groupe fonctionnel par un autre, souvent en utilisant des réactifs comme les halogènes ou les nucléophiles.
Les réactifs et les conditions courantes utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme l'hydrure de lithium et d'aluminium et des nucléophiles comme l'hydroxyde de sodium. Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés.
Applications De Recherche Scientifique
Le 2-(4-méthylphényl)quinoléine-4-carboxylate d'octyle a plusieurs applications en recherche scientifique :
Chimie : Il est utilisé comme élément constitutif de la synthèse de dérivés de la quinoléine plus complexes.
Biologie : Il peut être utilisé dans des études liées à la signalisation cellulaire et aux interactions moléculaires.
Industrie : Ce composé peut être utilisé dans le développement de nouveaux matériaux, tels que les polymères et les colorants.
Mécanisme d'action
Le mécanisme d'action du 2-(4-méthylphényl)quinoléine-4-carboxylate d'octyle implique son interaction avec des cibles moléculaires et des voies spécifiques. Les dérivés de la quinoléine interagissent souvent avec les enzymes et les récepteurs, affectant les processus cellulaires tels que la réplication de l'ADN, la synthèse des protéines et la signalisation cellulaire . Les cibles moléculaires et les voies exactes peuvent varier en fonction de l'application et du contexte spécifiques.
Mécanisme D'action
The mechanism of action of Octyl 2-(4-methylphenyl)quinoline-4-carboxylate involves its interaction with specific molecular targets and pathways. Quinoline derivatives often interact with enzymes and receptors, affecting cellular processes such as DNA replication, protein synthesis, and cell signaling . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Le 2-(4-méthylphényl)quinoléine-4-carboxylate d'octyle peut être comparé à d'autres dérivés de la quinoléine, tels que :
Acide quinoléine-4-carboxylique : Un dérivé plus simple présentant des propriétés chimiques similaires, mais des applications différentes.
2-Phénylquinoléine : Un autre dérivé de la quinoléine présentant des activités biologiques distinctes.
4-Hydroxyquinoléine : Connu pour ses propriétés antioxydantes et sa réactivité différente
La singularité du 2-(4-méthylphényl)quinoléine-4-carboxylate d'octyle réside dans ses caractéristiques structurelles spécifiques, qui confèrent des propriétés chimiques et biologiques uniques, le rendant précieux pour diverses applications de recherche et industrielles.
Propriétés
Formule moléculaire |
C25H29NO2 |
|---|---|
Poids moléculaire |
375.5 g/mol |
Nom IUPAC |
octyl 2-(4-methylphenyl)quinoline-4-carboxylate |
InChI |
InChI=1S/C25H29NO2/c1-3-4-5-6-7-10-17-28-25(27)22-18-24(20-15-13-19(2)14-16-20)26-23-12-9-8-11-21(22)23/h8-9,11-16,18H,3-7,10,17H2,1-2H3 |
Clé InChI |
AHLFIAWVPGWFCV-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCOC(=O)C1=CC(=NC2=CC=CC=C21)C3=CC=C(C=C3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![(5Z)-3-[2-(3,4-Dimethoxyphenyl)ethyl]-5-[(2-methyl-2H-chromen-3-YL)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12040495.png)







![methyl (13S,15S,17S)-13-[(1R,9R,10S,11R,12R,19R)-10-carbamoyl-12-ethyl-10,11-dihydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraen-4-yl]-17-ethyl-17-hydroxy-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraene-13-carboxylate;sulfuric acid;hydrate](/img/structure/B12040524.png)
![7-Ethyl-6-imino-11-methyl-5-(morpholine-4-carbonyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one](/img/structure/B12040528.png)
